N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
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Overview
Description
N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is a synthetic organic compound characterized by the presence of a furan ring, a trifluoromethoxy-substituted phenyl group, and an oxalamide moiety
Mechanism of Action
Furan
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Compounds containing a furan ring have various biological activities and are found in a number of medicinal drugs .
Trifluoromethoxy group
The trifluoromethoxy group is a substituent with the formula -OCF3. It is a group in organofluorine chemistry with a distinct influence on the chemical properties of molecules. Trifluoromethoxy-substituted compounds have been studied for their potential use in pharmaceuticals and agrochemicals .
Suzuki–Miyaura coupling
This is a type of palladium-catalyzed cross coupling reaction, used to form carbon-carbon bonds . It’s possible that this reaction could be involved in the synthesis of the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide typically involves the following steps:
Formation of the Furan-2-ylmethyl Intermediate: This can be achieved through the alkylation of furan with an appropriate alkylating agent, such as furan-2-carboxaldehyde, followed by reduction to obtain furan-2-ylmethanol.
Synthesis of the Trifluoromethoxy-Substituted Phenyl Intermediate:
Coupling Reaction: The final step involves the coupling of the furan-2-ylmethyl intermediate with the trifluoromethoxy-substituted phenyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,5-dione derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Corresponding amines.
Substitution: Substituted phenyl derivatives with various functional groups replacing the trifluoromethoxy group.
Scientific Research Applications
Chemistry
In chemistry, N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the effects of trifluoromethoxy-substituted phenyl groups on biological systems. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine
In medicinal chemistry, this compound is explored for its potential pharmacological properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of drug candidates.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Comparison with Similar Compounds
Similar Compounds
N1-(furan-2-ylmethyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
N1-(furan-2-ylmethyl)-N2-(4-chlorophenyl)oxalamide: Contains a chloro group instead of a trifluoromethoxy group.
N1-(furan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide: Features a nitro group in place of the trifluoromethoxy group.
Uniqueness
N1-(furan-2-ylmethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-N'-[4-(trifluoromethoxy)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O4/c15-14(16,17)23-10-5-3-9(4-6-10)19-13(21)12(20)18-8-11-2-1-7-22-11/h1-7H,8H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKHDSWMNPIBGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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